Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. it is generally produced in small quantities under controlled laboratory conditions to maintain high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution .
Scientific Research Applications
Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is used extensively in scientific research, particularly in:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It plays a role in biochemical assays and experiments.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialized biochemical products.
Mechanism of Action
The mechanism of action of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) include:
- N,N’-Bis(2,5-dioxopyrrolidin-1-yl)succinamide
- N,N’-Bis(3-maleimidopropionyl)ethylenediamine
- N,N’-Bis(phenylcarbamoylmethyl)maleimide
Uniqueness
What sets Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) apart is its unique structure, which allows it to form stable complexes with proteins and other biomolecules. This property makes it particularly valuable in proteomics research, where precise and stable interactions are essential .
Properties
IUPAC Name |
N,N'-bis[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyl]-N,N'-diphenylbutanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N6O8/c41-27(17-21-39-31(45)13-14-32(39)46)35-19-23-37(25-7-3-1-4-8-25)29(43)11-12-30(44)38(26-9-5-2-6-10-26)24-20-36-28(42)18-22-40-33(47)15-16-34(40)48/h1-10,13-16H,11-12,17-24H2,(H,35,41)(H,36,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWAGBYYVYIPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCNC(=O)CCN2C(=O)C=CC2=O)C(=O)CCC(=O)N(CCNC(=O)CCN3C(=O)C=CC3=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858409 |
Source
|
Record name | N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-61-6 |
Source
|
Record name | N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.